molecular formula C10H11N5 B2780534 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine CAS No. 1159522-34-5

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine

Cat. No. B2780534
CAS RN: 1159522-34-5
M. Wt: 201.233
InChI Key: WAFBITWNSGXAJU-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a pyridine ring and a triazole ring fused together. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one compound exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .

Anticancer Studies

The compound has been synthesized and effectively screened for its anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) . One compound showed remarkable anticancer activity on HT-29 .

Enzyme Inhibitors

Triazolothiadiazine and its derivatives, which share a similar structure with the compound , have been found to have diverse pharmacological activities, including acting as enzyme inhibitors . These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antimicrobial and Antibiofilm Activities

A novel type of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz)-capped silver nanoparticles (TzAgNPs) was synthesized, and efforts were given to test its antimicrobial and antibiofilm activities against Pseudomonas aeruginosa, a widely used biofilm-forming pathogenic organism .

Photophysical Behavior

The compound 3-(pyridin-2-yl)triimidazotriazine, which shares a similar structure with the compound , has been investigated for its rich photophysical behavior . This includes excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .

Synthetic Intermediates

Compounds with a similar structure to the compound have been synthesized and used as synthetic intermediates . These compounds have been synthesized in excellent yields under mild reaction conditions .

Mechanism of Action

Target of Action

The primary targets of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine are Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains . These bacteria are common pathogens responsible for a variety of infections.

Mode of Action

It is known to exhibitantibacterial activities . The compound likely interacts with specific bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death or growth inhibition.

properties

IUPAC Name

3-pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-2-4-12-8(3-1)10-14-13-9-7-11-5-6-15(9)10/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFBITWNSGXAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C3=CC=CC=N3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-(2-pyridinyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (I100)(115 mg, 0.382 mmol) in dichloromethane (DCM) (1 mL), TFA (0.588 mL, 7.63 mmol) was added and mixture was stirred at RT for 3 h. Volatiles removed under reduced pressure and residue purified by SCX cartridge eluting first with MeOH and then with 2.0N NH3 in MeOH. Ammonia fractions were concentrated under reduced pressure yielding desired product as a pale yellow solid.60 mg.
Name
1,1-dimethylethyl 3-(2-pyridinyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
0.588 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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